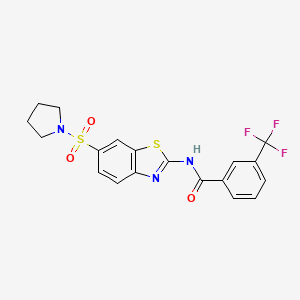

![molecular formula C19H17N3O4S B2685851 4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895804-94-1](/img/structure/B2685851.png)

4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide, also known as MPS, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. MPS has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrases, which makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Cognitive Enhancing Properties

One significant area of application for benzenesulfonamide derivatives is in the enhancement of cognitive functions. Specifically, research has demonstrated the potential of SB-399885, a structurally related compound, as a cognitive enhancer. SB-399885 is a potent, selective 5-HT6 receptor antagonist showing cognitive enhancing properties in aged rat models, both in water maze spatial learning and novel object recognition paradigms. These effects are likely mediated through enhancements of cholinergic function, supporting the therapeutic utility of 5-HT6 receptor antagonists in cognitive deficit disorders such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antitumor Activity

Another area where benzenesulfonamide derivatives have shown promise is in the development of antitumor agents. Compounds synthesized from reactions involving benzenesulfonamide have exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. Further investigations into these compounds have led to the evaluation of their potential interactions against specific biological targets, demonstrating the broad applicability of benzenesulfonamide derivatives in cancer research (Fahim & Shalaby, 2019).

Neuroprotection and Vasospasm Prevention

Benzenesulfonamide derivatives have also been studied for their neuroprotective effects, particularly in the prevention of cerebral vasospasm following subarachnoid hemorrhage. The effectiveness of oral treatment with endothelin receptor antagonists, including compounds related to benzenesulfonamide, in preventing such vasospasms highlights the potential of these derivatives in managing complications associated with subarachnoid hemorrhage, thereby contributing to neuroprotection (Zuccarello et al., 1996).

Enzyme Inhibition for Disease Treatment

Research has also focused on the enzyme inhibition properties of benzenesulfonamide derivatives, particularly their role in inhibiting carbonic anhydrase. Such inhibitors have been shown to possess potential therapeutic applications in treating diseases like glaucoma, epilepsy, and certain types of edema. A study by Gul et al. (2016) synthesized derivatives that exhibited potent inhibitory action against human carbonic anhydrase I and II isoenzymes, demonstrating the compounds' relevance in medicinal chemistry and drug development (Gul et al., 2016).

Properties

IUPAC Name |

4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-13(23)14-6-8-17(9-7-14)27(24,25)22-16-5-3-4-15(12-16)18-10-11-19(26-2)21-20-18/h3-12,22H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDHHKGDSOKARV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2685768.png)

![6-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2685770.png)

![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(propan-2-yl)acetamide](/img/structure/B2685775.png)

![3-Amino-4-(4-methylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2685777.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2685780.png)

![Dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B2685781.png)

![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2685783.png)

![9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B2685789.png)

![(1S,4S,5R)-5-Hydroxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B2685790.png)